molecular formula C16H13BrN4O5 B246375 N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

Cat. No. B246375
M. Wt: 421.2 g/mol
InChI Key: LFXOUNKESAPPCW-DHZHZOJOSA-N
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Description

N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and has a molecular formula of C19H16BrN5O5.

Mechanism of Action

The mechanism of action of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide exhibits low toxicity in normal cells and has a high selectivity for cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide is its potential as a selective anti-cancer agent with low toxicity in normal cells. However, one limitation is the need for further studies to determine the optimal dosage and administration route for this compound.

Future Directions

For the study of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Investigation of the potential of this compound as a combination therapy with other anti-cancer agents.
3. In vivo studies to determine the efficacy and toxicity of this compound.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide is a promising compound with potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential as a combination therapy with other anti-cancer agents. With continued research, this compound may prove to be a valuable addition to the arsenal of anti-cancer drugs available today.

Synthesis Methods

The synthesis of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with 2-bromo-N-(2-hydroxyethyl)benzamide in the presence of hydrazine hydrate and acetic acid. The reaction yields N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide as a yellow solid with a melting point of 255-257°C.

Scientific Research Applications

N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide has been studied for its potential applications in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C16H13BrN4O5

Molecular Weight

421.2 g/mol

IUPAC Name

N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

InChI

InChI=1S/C16H13BrN4O5/c17-12-4-5-14(22)11(6-12)8-19-20-15(23)9-18-16(24)10-2-1-3-13(7-10)21(25)26/h1-8,19H,9H2,(H,18,24)(H,20,23)/b11-8+

InChI Key

LFXOUNKESAPPCW-DHZHZOJOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN/C=C/2\C=C(C=CC2=O)Br

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NNC=C2C=C(C=CC2=O)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NNC=C2C=C(C=CC2=O)Br

Origin of Product

United States

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